molecular formula C7H11NO2 B13086862 (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one

(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one

Cat. No.: B13086862
M. Wt: 141.17 g/mol
InChI Key: WHRVGBMTDGBUGH-WDSKDSINSA-N
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Description

“(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” is a compound with a complex name, but let’s break it down. The stereochemistry indicates that the hydroxyl group is attached to the first carbon (1S) and the eighth carbon (8S) of a hexahydropyrrolizine ring. This compound belongs to the class of pyrrolizidines, which are bicyclic nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common approach involves cyclization of an appropriate precursor. For example, a suitable starting material could be a diene or an enamine, which undergoes intramolecular cyclization to form the hexahydropyrrolizine ring. The stereochemistry of the hydroxyl group is crucial during this process.

Reaction Conditions:: The cyclization reaction typically requires mild acidic or basic conditions. Catalysts such as Lewis acids (e.g., BF₃) or Brønsted acids (e.g., HCl) facilitate the ring closure. The choice of solvent and temperature also influences the outcome.

Industrial Production:: While industrial-scale production methods may vary, laboratories often employ modified versions of the synthetic routes mentioned above. Optimization for yield, scalability, and safety considerations play a significant role in industrial processes.

Chemical Reactions Analysis

Reactivity:: “(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” can participate in various chemical reactions due to its functional groups. Some notable reactions include:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbon bearing the hydroxyl group.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles (e.g., amines, thiols) react with the carbonyl group under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions. For example:

  • Oxidation: Ketones or aldehydes.
  • Reduction: Alcohols.
  • Substitution: Nucleophilic substitution products.

Scientific Research Applications

Chemistry:: Researchers study this compound’s reactivity, stereochemistry, and synthetic pathways. It serves as a model system for understanding ring-closure reactions.

Biology and Medicine::

    Pharmacology: Investigating potential pharmaceutical applications due to its structural resemblance to natural products.

    Toxicology: Assessing its safety and potential adverse effects.

Industry::

    Fine Chemicals: Used as a building block for more complex molecules.

    Agrochemicals: Potential use as insecticides or herbicides.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.

Comparison with Similar Compounds

While there are related pyrrolizidines, “(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one” stands out due to its unique stereochemistry and hydroxyl group placement.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one

InChI

InChI=1S/C7H11NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5-6,9H,1-4H2/t5-,6-/m0/s1

InChI Key

WHRVGBMTDGBUGH-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H]2[C@H](CC(=O)N2C1)O

Canonical SMILES

C1CC2C(CC(=O)N2C1)O

Origin of Product

United States

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